

Spectroscopic Characterization of Ethyl 2-Bromopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl **2-bromopropanoate**, a key intermediate in various organic syntheses. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl **2-bromopropanoate**, providing a reference for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-Bromopropanoate

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.36	Quartet (q)	7.00	1	CH
4.24	Quartet of doublets (qd)	7.00, 2.69	2	OCH ₂
1.83	Doublet (d)	7.08	3	CH ₃ (on chiral center)
1.31	Triplet (t)	7.20	3	CH ₃ (of ethyl group)

Table 2: ^{13}C NMR Spectroscopic Data for Ethyl 2-BromopropanoateSolvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm	Carbon Atom
169.5	C=O
62.5	OCH ₂
42.5	CHBr
21.5	CH ₃ (on chiral center)
14.0	CH ₃ (of ethyl group)

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 2-Bromopropanoate

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2980-2900	Medium-Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1180	Strong	C-O stretch (ester)
~650	Medium-Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data for Ethyl 2-Bromopropanoate

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
182/180	Low	[M] ⁺ (Molecular ion)
137/135	Moderate	[M - OCH ₂ CH ₃] ⁺
109/107	High	[CH ₃ CHBr] ⁺
73	Moderate	[COOCH ₂ CH ₃] ⁺
29	Very High	[CH ₂ CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as ethyl 2-bromopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of ethyl 2-bromopropanoate into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.

2. ^1H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate acquisition parameters, including a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons.

3. ^{13}C NMR Data Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Use a standard broadband proton-decoupled pulse sequence.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A longer acquisition time and a larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Process the data similarly to the ^1H spectrum and reference the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

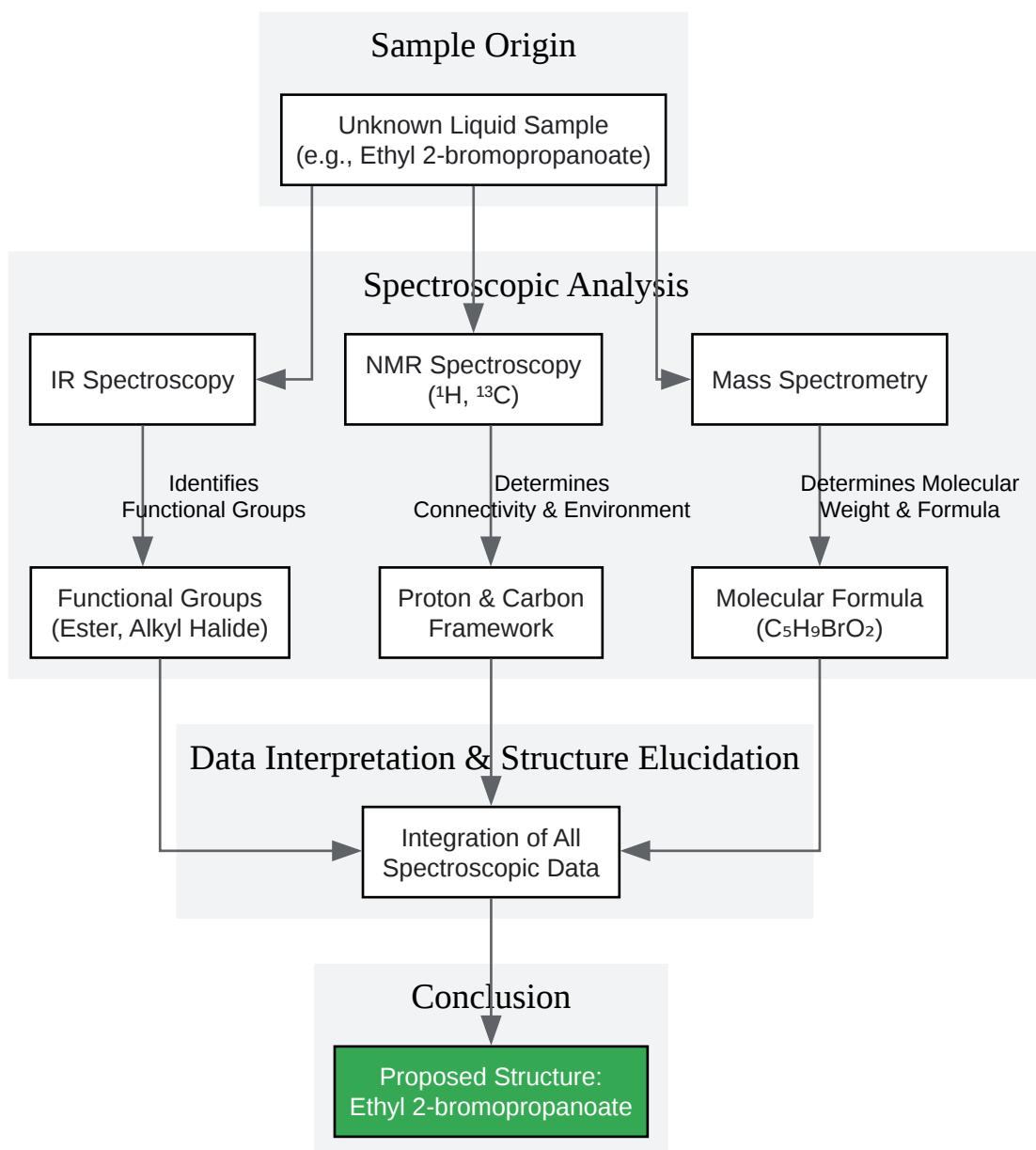
- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.
- Place one to two drops of ethyl **2-bromopropanoate** onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[\[1\]](#)
- Ensure there are no air bubbles trapped between the plates.

2. Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO_2 , H_2O) or instrumental interference.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Label the significant absorption peaks on the resulting spectrum.
- After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator.[\[1\]](#)

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:


- For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is suitable for volatile compounds like ethyl **2-bromopropanoate**, dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- Inject a small volume (e.g., 1 μ L) of the dilute solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
- For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 μ g/mL).^[2] The solution is then introduced directly into the ion source via a syringe pump.

2. Data Acquisition (Electron Ionization - EI):

- The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [webassign.net \[webassign.net\]](https://webassign.net)
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [\[massspec.chem.ox.ac.uk\]](https://massspec.chem.ox.ac.uk)
- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 2-Bromopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1255678#spectroscopic-data-nmr-ir-ms-of-ethyl-2-bromopropanoate\]](https://www.benchchem.com/product/b1255678#spectroscopic-data-nmr-ir-ms-of-ethyl-2-bromopropanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com